molecular formula C22H19FN2O3S B2597549 2-((4-fluorophenyl)thio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1206986-96-0

2-((4-fluorophenyl)thio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2597549
CAS No.: 1206986-96-0
M. Wt: 410.46
InChI Key: DHLJPCPLHZIORK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . It also includes a fluorophenyl group and a tetrahydroisoquinoline group.

Scientific Research Applications

Structural Aspects and Inclusion Compounds

Research on amide-containing isoquinoline derivatives highlights the structural aspects and properties of such compounds. Studies have shown that certain isoquinoline derivatives can form gels or crystalline solids upon treatment with mineral acids, demonstrating their potential for forming inclusion compounds with various applications in materials science. The formation of host–guest complexes with enhanced fluorescence emission suggests possible applications in sensing and molecular recognition (Karmakar, Sarma, & Baruah, 2007).

Multicomponent Synthesis

Another study describes the multicomponent synthesis of tetrahydroquinoline derivatives, showcasing the versatility of similar frameworks in chemical synthesis. These derivatives were synthesized through condensation reactions, indicating the utility of such compounds in the development of novel organic materials with potential applications in drug discovery and materials chemistry (Dyachenko et al., 2015).

Anticancer Activity

Sulfonamide derivatives, including those structurally related to our compound of interest, have been explored for their cytotoxic activities against various cancer cell lines. This highlights the potential therapeutic applications of these compounds as anticancer agents. One study found specific sulfonamide derivatives to exhibit potent activity against breast and colon cancer cell lines, indicating the significance of such compounds in medicinal chemistry and oncology research (Ghorab et al., 2015).

Herbicide Antidotes

Isoquinoline compounds have also been identified as effective antidotes for certain herbicides, including thiocarbamate, triazine-type, and acetamide herbicides. This suggests their utility in agricultural sciences, particularly in the development of compounds that can protect crops from the adverse effects of herbicide exposure (Cacm Staff, 2009).

Synthesis and Cyclization Reactions

The versatility of isoquinoline compounds in synthesis and cyclization reactions is further demonstrated by studies on their cyclization to form acetamides. These reactions underline the potential of such compounds in synthetic organic chemistry, providing pathways to novel compounds with diverse applications (Kobayashi et al., 2007).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-17-4-7-19(8-5-17)29-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-28-20/h1-8,11-12H,9-10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLJPCPLHZIORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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